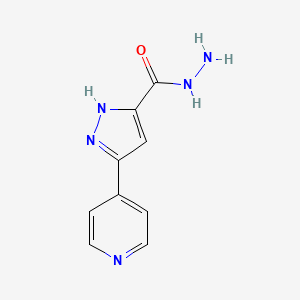

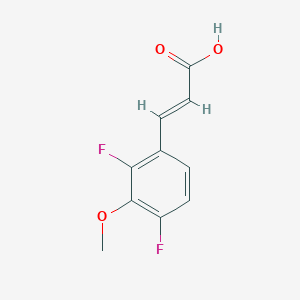

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

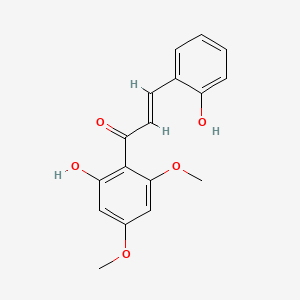

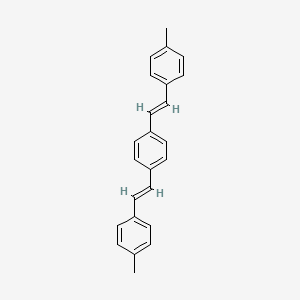

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a chemical entity that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, a six-membered heterocyclic compound with one nitrogen atom. The carbohydrazide group attached to the pyrazole ring is a functional group that can participate in further chemical reactions and modifications .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, as demonstrated in the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide . Similarly, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and characterized by NMR, Mass, and IR spectral studies, indicating the versatility of the pyrazole core in forming new chemical entities with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography in some cases. The structure elucidation is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to yield new compounds with different biological activities. For example, the reaction of a pyrazole compound with acid chloride and isothiocyanate electrophiles can lead to the formation of amide and thiourea products, which are useful as proligands for metal complexation . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines can be used to synthesize new heterocyclic derivatives, showcasing the reactivity of these intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be characterized using various spectroscopic techniques. For instance, the optical properties of novel oxadiazole derivatives containing the pyrazole moiety were investigated, revealing insights into the influence of substituents on the absorption and emission characteristics . Vibrational spectroscopic investigations and molecular dynamic simulations have also been employed to study the properties of pyrazole derivatives, providing information on their stability and reactivity .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

A study by Aly et al. (2019) explores the use of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines to synthesize new heterocyclic derivatives. This research demonstrates the compounds' unexpected behaviors in reactions, with their structures confirmed through various spectroscopic studies and analyses (Aly et al., 2019).

Metal-Organic Frameworks and Magnetic Studies

Mandal et al. (2011) synthesized tetranuclear Cu(II) and Ni(II) square grids and a dicopper(II) complex using heterocycle-based polytopic ligands, including derivatives of the compound . The magnetic properties of these complexes were characterized through variable temperature magnetic susceptibility measurements and EPR studies, showcasing the complexes' potential in material science applications (Mandal et al., 2011).

Antimicrobial and Antimycobacterial Activities

Research into the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds related to 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, reveals their potential in medical applications. These compounds were synthesized and screened for activity against various bacterial strains, showing promise as antimycobacterial agents (R.V.Sidhaye et al., 2011).

Orientations Futures

The future directions for “3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide” and similar compounds could involve further exploration of their synthesis techniques and biological activity, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Propriétés

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

32725-40-9 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)